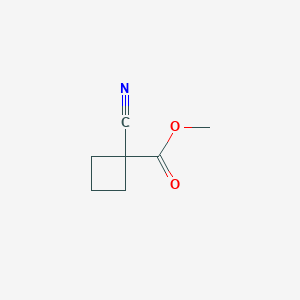

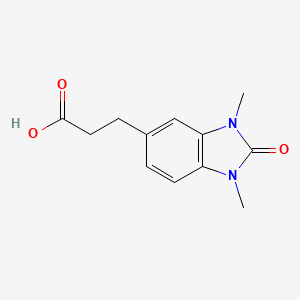

![molecular formula C14H11N3O3 B1328108 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1082120-70-4](/img/structure/B1328108.png)

3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C14H11N3O3 and its molecular weight is 269.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

- A novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, including derivatives of 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, were synthesized and characterized. These compounds were also evaluated for their antimicrobial activity (El‐Kazak & Ibrahim, 2013).

Antimicrobial Applications

- Certain derivatives of this compound demonstrated potent inhibitory activities against Gram-positive bacteria, suggesting their potential as MRSA and VRE inhibitors (Sanad et al., 2021).

- Another study synthesized a range of these derivatives, revealing significant antimicrobial activity against various microorganisms, indicating their potential in antimicrobial treatments (Suresh et al., 2016).

Anticancer Potential

- Some derivatives of this compound showed potent antiproliferative activity against various human cancer cell lines, suggesting their potential in cancer therapy (Zheng et al., 2015).

- The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, related to the main compound, indicated structural requirements essential for anticancer activity. Some of these compounds exhibited significant cytotoxicity against cancer cell lines (Reddy et al., 2015).

Herbicidal Applications

- N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, similar in structure to this compound, exhibited excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Other Applications

- The compound has been utilized in the synthesis of various heterocyclic systems and has shown significant pharmacological potentials, such as in the synthesis of fused systems containing an angular nitrogen atom (Данагулян et al., 2012).

- Its derivatives have been explored for potential antihypertensive activity (Kumar & Mashelkar, 2008).

Orientations Futures

Triazolopyridines are currently attracting significant attention due to their wide range of biological activities . Future research could focus on exploring the potential applications of this compound in various fields, including medicinal chemistry, sensor technology, and luminophore construction .

Mécanisme D'action

Target of Action

It is known that triazolopyridines, a class of compounds to which this molecule belongs, have been found to interact with a variety of enzymes and receptors . These interactions can lead to a range of biological activities, making them a focus of significant attention in medicinal chemistry .

Mode of Action

Triazolopyridines are known to bind readily in the biological system with a variety of enzymes and receptors . This binding can result in changes to the function of these targets, leading to the compound’s observed biological activities .

Biochemical Pathways

Compounds with the [1,2,4]triazolo[4,3-a]pyridine motif have been found to exhibit a variety of biological activities, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal effects . These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

The broad range of biological activities associated with triazolopyridines suggests that the compound could have multiple effects at the molecular and cellular level .

Analyse Biochimique

Biochemical Properties

Triazolopyridines are known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Cellular Effects

Related compounds have shown anti-proliferative activities against various cancer cell lines .

Molecular Mechanism

Related compounds have been found to inhibit c-Met kinase, a key player in cancer progression .

Temporal Effects in Laboratory Settings

Related compounds have been synthesized and evaluated for their antiviral and antimicrobial activities .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c1-20-11-5-2-9(3-6-11)13-16-15-12-7-4-10(14(18)19)8-17(12)13/h2-8H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIAKDNWUZCZRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)

![2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1328029.png)

![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)